4-[2-[(E)-but-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzenesulfonamide
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Overview
Description
4-[2-[(E)-but-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzenesulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzenesulfonamide group attached to a purino[7,8-a]imidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(E)-but-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzenesulfonamide typically involves multi-step organic synthesis. The key steps include the formation of the purino[7,8-a]imidazole core, followed by the introduction of the benzenesulfonamide group. Common reagents used in these reactions include various alkylating agents, sulfonyl chlorides, and base catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[2-[(E)-but-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
4-[2-[(E)-but-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, including as an anticancer or antiviral agent.
Industry: It can be used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 4-[2-[(E)-but-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzenesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler heterocyclic compound with similar structural features.
Benzimidazole: Another heterocyclic compound with a benzenesulfonamide group.
Purine: A core structure found in many biologically active molecules.
Uniqueness
4-[2-[(E)-but-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzenesulfonamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-[2-[(E)-but-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4S/c1-4-5-10-23-17(26)15-16(22(3)19(23)27)21-18-24(15)11-12(2)25(18)13-6-8-14(9-7-13)30(20,28)29/h4-9,11H,10H2,1-3H3,(H2,20,28,29)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXBDQVCUWUODD-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)S(=O)(=O)N)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)S(=O)(=O)N)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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